Deacetyl Iodixanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

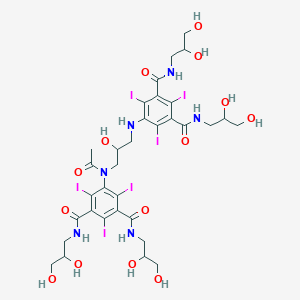

5-(Acetyl(3-((3,5-bis((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its multiple iodinated aromatic rings and dihydroxypropyl groups, which contribute to its unique chemical properties and reactivity.

準備方法

One common method involves the suspension of N-(2,3-dihydroxypropyl)-N’-methyl-3,5-diacetamido-2,4,6-triiodobenzoic acid in methanol, followed by the addition of methanolic sodium methoxide solution . This reaction proceeds under controlled conditions to ensure the formation of the desired product.

化学反応の分析

This compound undergoes various chemical reactions, including:

Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of amines or alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, where halogens or other groups can be introduced using reagents like halogens or nitrating agents.

科学的研究の応用

5-(Acetyl(3-((3,5-bis((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: The compound’s iodinated structure makes it useful in imaging techniques, such as X-ray and CT scans.

Medicine: It is investigated for its potential use in diagnostic imaging and as a contrast agent.

Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

作用機序

The mechanism of action of this compound involves its interaction with biological molecules through its iodinated aromatic rings and dihydroxypropyl groups. These interactions can lead to changes in the molecular structure and function of target molecules, affecting various biochemical pathways. The compound’s ability to act as a contrast agent in imaging techniques is due to its high iodine content, which enhances the visibility of structures in imaging studies.

類似化合物との比較

Compared to other iodinated compounds, 5-(Acetyl(3-((3,5-bis((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide stands out due to its multiple iodinated aromatic rings and dihydroxypropyl groups. Similar compounds include:

Iodinated contrast agents: Used in medical imaging, such as iohexol and iopamidol.

Aromatic amines: Compounds like aniline and its derivatives, which are used in various chemical syntheses.

This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications.

生物活性

Deacetyl Iodixanol is a derivative of iodixanol, a nonionic contrast agent widely used in medical imaging. This article explores the biological activity of this compound, focusing on its pharmacological properties, safety profile, and clinical applications, supported by relevant data tables and research findings.

This compound features a complex chemical structure that includes multiple iodine atoms, enhancing its radiopacity. This property is crucial for imaging techniques such as angiography and computed tomography (CT) scans. The compound's chemical formula and key features are summarized in the table below:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| This compound | C17H22I3N3O5 | Low osmolality, reduced nephrotoxicity |

| Iopamidol | C21H28I3N3O7 | Low osmolality; used in various imaging studies |

| Iohexol | C19H24I3N3O7 | Nonionic; widely used for X-ray imaging |

| Ioversol | C21H27I3N2O7 | Similar safety profile; used in CT scans |

The biological activity of this compound primarily involves its role as a contrast agent. The iodine content in the compound allows for the attenuation of X-rays, enhancing the visibility of vascular structures during imaging procedures. Its low osmolality contributes to a lower risk of adverse reactions compared to other contrast agents, particularly in patients with renal impairment .

Pharmacokinetics and Safety Profile

This compound is characterized by its hydrophilic nature, which facilitates rapid clearance from the body and minimizes nephrotoxicity. Studies indicate that it is well-tolerated in patients with compromised renal function due to its unique pharmacokinetic properties. For instance, it has been shown to be dialyzable, with approximately 36%-49% removed from plasma during hemodialysis .

Adverse Reactions

While this compound is generally considered safe, some adverse reactions have been documented. A study involving over 20,000 patients reported an overall adverse reaction rate of 1.52%, with immediate reactions occurring in 14.55% of cases . The most common adverse effects include hypersensitivity reactions, which can range from mild skin rashes to severe anaphylactic responses. A notable case study reported a patient experiencing anaphylactic shock shortly after iodixanol injection, highlighting the need for monitoring during administration .

Clinical Applications

This compound is primarily used in various imaging modalities:

- Coronary Angiography : Enhances visualization of coronary arteries.

- CT Scans : Provides clear images of internal organs.

- Digital Subtraction Angiography (DSA) : Facilitates detailed vascular imaging.

The compound's efficacy has been demonstrated in clinical trials where it achieved excellent or good visualization ratings in 100% of patients receiving it for diagnostic purposes .

Case Study: Anaphylactic Reaction

A 65-year-old female patient underwent DSA with iodixanol after presenting with multiple intracranial aneurysms. During her second procedure, she experienced dizziness and hypotension shortly after injection. Immediate treatment included dexamethasone and fluid resuscitation, leading to stabilization without further complications .

Research Findings

A comprehensive analysis of 3,719,217 hospitalized patients indicated that only 32 had documented allergies to iodixanol despite concurrent treatment with anti-allergic medications. This suggests that while allergic reactions can occur, they are relatively rare compared to the volume of iodixanol administered .

特性

IUPAC Name |

5-[[3-[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-2-hydroxypropyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42I6N6O14/c1-12(50)45(29-26(38)20(32(58)43-5-16(54)10-48)23(35)21(27(29)39)33(59)44-6-17(55)11-49)7-13(51)2-40-28-24(36)18(30(56)41-3-14(52)8-46)22(34)19(25(28)37)31(57)42-4-15(53)9-47/h13-17,40,46-49,51-55H,2-11H2,1H3,(H,41,56)(H,42,57)(H,43,58)(H,44,59) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREZWVKPVJDLJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(CNC1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42I6N6O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1508.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171897-74-8 |

Source

|

| Record name | 5-(Acetyl(3-((3,5-bis((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171897748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(ACETYL(3-((3,5-BIS((2,3-DIHYDROXYPROPYL)CARBAMOYL)-2,4,6-TRIIODOPHENYL)AMINO)-2-HYDROXYPROPYL)AMINO)-N,N'-BIS(2,3-DIHYDROXYPROPYL)-2,4,6-TRIIODOBENZENE-1,3-DICARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H82345SLO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。